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Abstract
(2,6-Dibromopyridin-4-yl)methanol (CAS No: 223463-02-3) is a pivotal building block in

modern organic synthesis, particularly in the fields of medicinal chemistry and materials

science.[1] Its structure, featuring a pyridine core with two reactive bromine atoms at the C2

and C6 positions and a primary alcohol at the C4 position, offers a trifunctional handle for

orthogonal chemical modifications. This guide provides an in-depth analysis of the core

chemical reactions involving this versatile intermediate. We will explore the causality behind

experimental choices in palladium-catalyzed cross-coupling reactions—including Suzuki-

Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and transformations of the

hydroxymethyl group. Each section includes field-proven insights, detailed experimental

protocols, and data summaries to equip researchers with the knowledge to effectively utilize

this compound in complex molecular design and synthesis.

Introduction: The Strategic Value of (2,6-
Dibromopyridin-4-yl)methanol
The utility of (2,6-Dibromopyridin-4-yl)methanol lies in the distinct reactivity of its functional

groups. The two bromine atoms are excellent substrates for a variety of palladium-catalyzed

cross-coupling reactions, allowing for the sequential or simultaneous introduction of new

carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group provides a site for
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oxidation to aldehydes or carboxylic acids, esterification, or conversion into a leaving group for

nucleophilic substitution, further expanding its synthetic potential. This trifunctional nature

makes it an ideal scaffold for building libraries of disubstituted pyridines with diverse

functionalities, which are prevalent motifs in active pharmaceutical ingredients (APIs) and

functional materials.[2]

Compound Properties:

Molecular Formula: C₆H₅Br₂NO[1]

Molecular Weight: 266.92 g/mol [1]

Appearance: Solid

Storage: Sealed in dry, 2-8°C

The synthesis of this key intermediate is typically achieved through the reduction of a

corresponding 4-substituted carbonyl group, such as an ester, using a metal hydride reducing

agent like sodium borohydride.[3] This straightforward access adds to its appeal as a starting

material.

Palladium-Catalyzed Cross-Coupling: Forging New
Bonds
The C(sp²)-Br bonds at the 2- and 6-positions are the primary sites for synthetic elaboration.

Palladium-catalyzed reactions are the most powerful tools for this purpose, offering mild

conditions and broad functional group tolerance.[4]

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds

between aryl halides and organoboron compounds.[4] For (2,6-Dibromopyridin-4-
yl)methanol, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Expertise & Causality: The choice of catalyst system is critical. A typical system involves a

palladium(0) source [e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂] and a phosphine

ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base (e.g.,
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K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the organoboron species.

The solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water, is

chosen to solubilize both the organic and inorganic reagents. In the case of a di-bromo

substrate, controlling the stoichiometry of the boronic acid (1 equivalent vs. >2 equivalents) can

allow for selective mono- or di-arylation.

Representative Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2,6-
Dibromopyridin-4-yl)methanol (267 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid

(1.1 mmol, 1.1 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or

LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20

mL).

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to yield the (2-bromo-

6-arylpyridin-4-yl)methanol product.

Data Summary: Suzuki-Miyaura Coupling Conditions for Halo-Pyridines
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Substra
te

Boronic
Acid/Est
er

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Yield
(%)

Referen
ce

2-Halo-
deazapu
rines

Aryl-
BF₃K

Pd(dppf
)Cl₂ (3)

Cs₂CO₃
Dioxane
/H₂O

80 75-92 [5]

2,6-

bis(CF₃)p

yridyl

boronic

ester

Aryl

Bromides

Pd(PPh₃)

₄ (5)
K₂CO₃

Dioxane/

H₂O
100 46-95 [6]

| Aryl Halides | Arylboronic Acids | Pd(OAc)₂/Dabco | K₂CO₃ | DMF/H₂O | 100 | High |[7] |

Sonogashira Cross-Coupling
The Sonogashira coupling reaction is an efficient method for forming C(sp²)-C(sp) bonds by

reacting aryl halides with terminal alkynes.[8][9] This reaction is catalyzed by a combination of

a palladium complex and a copper(I) salt (typically CuI).

Expertise & Causality: The dual-catalyst system is key to the reaction's success. The palladium

complex activates the C-Br bond via oxidative addition. The copper(I) salt reacts with the

terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the

palladium(II) complex.[9] An amine base, such as triethylamine (Et₃N) or diisopropylamine

(DIPA), is used both as the base and often as the solvent. It neutralizes the HBr generated and

helps facilitate the catalytic cycle. The reaction is highly sensitive to oxygen, which can cause

undesirable alkyne homocoupling (Glaser coupling), so maintaining an inert atmosphere is

critical.

// Connections Prep -> Reagents [lhead=cluster_reagents]; Alkyne -> Stir; Monitor -> Workup

[lhead=cluster_workup]; Purify -> Product [label="Isolated Product:\n(2-Bromo-6-alkynylpyridin-

4-yl)methanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } } Caption:

Generalized workflow for the Sonogashira cross-coupling reaction.

Representative Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling
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To a degassed solution of (2,6-Dibromopyridin-4-yl)methanol (267 mg, 1.0 mmol, 1.0

equiv.) in a mixture of THF (8 mL) and Et₃N (4 mL) in a Schlenk flask, add Pd(PPh₃)₄ (58 mg,

0.05 mmol, 5 mol%) and CuI (19 mg, 0.1 mmol, 10 mol%).[10]

Degas the reaction mixture with a stream of argon for 5 minutes.

Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise at room temperature.

Stir the reaction at room temperature for 16-24 hours or until TLC/LC-MS analysis indicates

consumption of the starting material.

Once complete, filter the reaction mixture through a pad of Celite to remove catalyst

residues, washing with THF.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and

concentrate.

Purify the crude product by flash column chromatography to afford the desired (2-bromo-6-

alkynylpyridin-4-yl)methanol.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[11] This

reaction is invaluable for installing primary or secondary amine functionalities onto the pyridine

ring.

Expertise & Causality: This reaction requires a carefully selected catalyst system, typically

comprising a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered,

electron-rich phosphine ligand (e.g., BINAP, XPhos, dppp).[11][12][13] These bulky ligands

promote the crucial reductive elimination step that forms the C-N bond and prevents catalyst

decomposition. A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOt-

Bu), is required to deprotonate the amine, making it a more potent nucleophile for the coupling

cycle.[14] The reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane

under an inert atmosphere.
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// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded];

Complex1 [label="L₂Pd(II)(Ar)X", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

BaseAssoc [label="Amine/Base\nCoordination", shape=box, style=rounded]; Complex2

[label="L₂Pd(II)(Ar)(NHR'R'')", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

RedElim [label="Reductive\nElimination", shape=box, style=rounded]; Product [label="Ar-

NR'R''\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-

X\n(Substrate)", shape=invhouse, fillcolor="#FFFFFF"]; Amine [label="HNR'R''\n(Amine)",

shape=invhouse, fillcolor="#FFFFFF"]; Base [label="Base (e.g., NaOt-Bu)", shape=invhouse,

fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd; OxAdd -> Complex1; Complex1 ->

BaseAssoc; Amine -> BaseAssoc; Base -> BaseAssoc; BaseAssoc -> Complex2; Complex2 ->

RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; } } Caption:

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Experimental Protocol: Mono-Amination

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (11 mg,

0.05 mmol, 5 mol%), an appropriate phosphine ligand (e.g., dppp, 41 mg, 0.1 mmol, 10

mol%), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).[14]

Add (2,6-Dibromopyridin-4-yl)methanol (267 mg, 1.0 mmol, 1.0 equiv.) and the amine (1.1

mmol, 1.1 equiv.).

Add anhydrous, degassed toluene (10 mL).

Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, with stirring.

After cooling to room temperature, quench the reaction with saturated aqueous ammonium

chloride (NH₄Cl).

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purify the crude product by flash column chromatography.
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Transformations of the Hydroxymethyl Group
The primary alcohol at the C4 position provides a secondary avenue for derivatization, which

can be performed before or after modification of the C-Br bonds.

Oxidation to Aldehyde and Carboxylic Acid
The hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde or

carboxylic acid, depending on the oxidant and reaction conditions.

To Aldehyde: Mild oxidizing agents like manganese dioxide (MnO₂) are ideal for this

transformation, as they selectively oxidize allylic and benzylic-type alcohols without affecting

the sensitive pyridine ring or C-Br bonds. The reaction is typically performed in a non-polar

solvent like dichloromethane (DCM) or chloroform at room temperature.

To Carboxylic Acid: Stronger oxidants are required to convert the primary alcohol to a

carboxylic acid. Reagents like potassium permanganate (KMnO₄) under basic conditions or

Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) can achieve this, though care must

be taken to ensure compatibility with other functional groups on the molecule.

Expertise & Causality: The choice of MnO₂ for the aldehyde synthesis is strategic. It is a

heterogeneous reagent, and the reaction is driven by surface area and activation level of the

MnO₂. It is easily removed by filtration, simplifying the workup procedure. This mildness

prevents over-oxidation to the carboxylic acid, which is a common side reaction with many

other oxidants.

Representative Experimental Protocol: Oxidation to (2,6-Dibromopyridin-4-yl)carbaldehyde

Dissolve (2,6-Dibromopyridin-4-yl)methanol (267 mg, 1.0 mmol) in dichloromethane

(DCM, 20 mL).

Add activated manganese dioxide (MnO₂, ~1.3 g, 15 mmol, 15 equiv.) in one portion.

Stir the resulting black suspension vigorously at room temperature for 24-48 hours. Monitor

the reaction by TLC.
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Upon completion, filter the mixture through a pad of Celite, washing the pad thoroughly with

DCM.

Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde,

which can be used directly or purified by chromatography.

Conclusion
(2,6-Dibromopyridin-4-yl)methanol is a remarkably versatile synthetic intermediate whose

value is derived from its three distinct functional handles. The bromine atoms at C2 and C6 are

readily functionalized through robust and well-understood palladium-catalyzed cross-coupling

reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These

reactions provide access to a vast chemical space of di-substituted pyridine derivatives.

Concurrently, the hydroxymethyl group at C4 can be oxidized or otherwise derivatized, adding

another layer of molecular complexity. This guide has provided the foundational knowledge and

practical protocols necessary for researchers to confidently and strategically employ this

powerful building block in the synthesis of novel compounds for drug discovery and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (2,6-DIBROMOPYRIDIN-4-YL)METHANOL | CAS 223463-02-3 [matrix-fine-
chemicals.com]

2. nbinno.com [nbinno.com]

3. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google
Patents [patents.google.com]

4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b2750484?utm_src=pdf-body
https://www.benchchem.com/product/b2750484?utm_src=pdf-custom-synthesis
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/alcohols/mm223463023
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/alcohols/mm223463023
https://www.nbinno.com/?news/gp-6-bromopyridin-2-ylmethanol-a-comprehensive-overview
https://patents.google.com/patent/JP2003055348A/en
https://patents.google.com/patent/JP2003055348A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8153654/
https://www.researchgate.net/publication/287798667_Palladium-Catalyzed_Suzuki_Cross-Coupling_of_2-Halo-Deazapurines_with_Potassium_Organotrifluoroborate_Salts_in_the_Regioselective_Synthesis_of_Imidazo45-bpyridine_Analogues
https://www.researchgate.net/publication/310759462_Synthesis_and_Suzuki_Cross-Coupling_Reactions_of_26-Bistrifluoromethylpyridine-4-boronic_Acid_Pinacol_Ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2750484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. researchgate.net [researchgate.net]

8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with
Terminal Alkynes [scirp.org]

9. mdpi.com [mdpi.com]

10. eprints.soton.ac.uk [eprints.soton.ac.uk]

11. research.rug.nl [research.rug.nl]

12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone
series [beilstein-journals.org]

14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

To cite this document: BenchChem. [Key Chemical Reactions and Synthetic Utility of (2,6-
Dibromopyridin-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2750484#key-chemical-reactions-involving-2-6-
dibromopyridin-4-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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